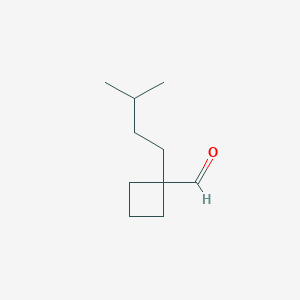
1-(3-Methylbutyl)cyclobutane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylbutyl)cyclobutane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclobutane ring substituted with a 3-methylbutyl group and an aldehyde functional group. Its molecular formula is C10H18O, and it is used in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1-(3-Methylbutyl)cyclobutane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with 3-methylbutylmagnesium bromide (Grignard reagent) followed by oxidation to form the aldehyde. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the desired product yield.
Industrial production methods may involve the use of catalytic processes to enhance the efficiency and scalability of the synthesis. These methods often employ metal catalysts and optimized reaction conditions to achieve high purity and yield of the compound.
Análisis De Reacciones Químicas
1-(3-Methylbutyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclobutane ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
1-(3-Methylbutyl)cyclobutane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Methylbutyl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The cyclobutane ring provides structural rigidity, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
1-(3-Methylbutyl)cyclobutane-1-carbaldehyde can be compared with other similar compounds, such as:
Cyclobutanone: Lacks the 3-methylbutyl group and aldehyde functionality, making it less versatile in certain applications.
Cyclopentanone: Contains a five-membered ring, leading to different chemical properties and reactivity.
1-(3-Methylbutyl)cyclopentane-1-carbaldehyde: Similar structure but with a cyclopentane ring, resulting in different steric and electronic effects.
The uniqueness of this compound lies in its specific ring size and functional groups, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C10H18O |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
1-(3-methylbutyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O/c1-9(2)4-7-10(8-11)5-3-6-10/h8-9H,3-7H2,1-2H3 |
Clave InChI |
LVPHTFKZFOVPGR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC1(CCC1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


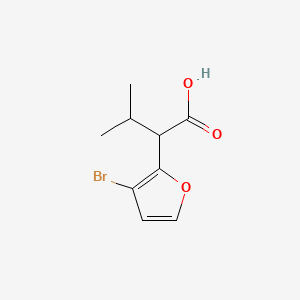
![2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol](/img/structure/B13305685.png)
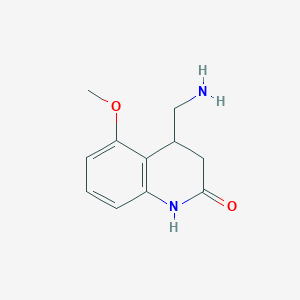
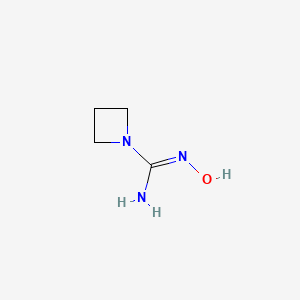
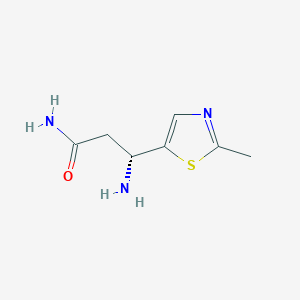

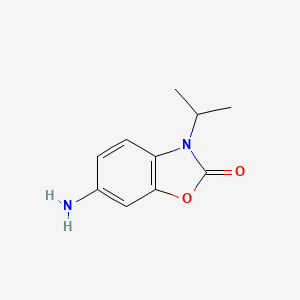

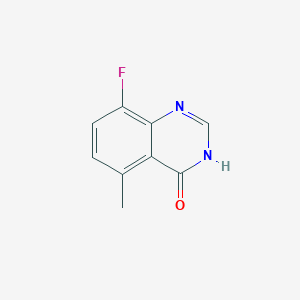
![N-[1-(1,3-thiazol-2-yl)ethyl]cyclopentanamine](/img/structure/B13305745.png)
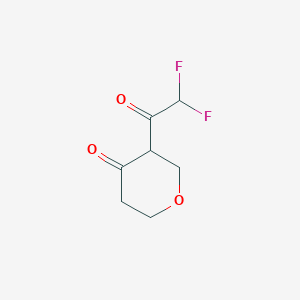
![4-{[1-(Pyridin-2-yl)ethyl]amino}pentan-1-ol](/img/structure/B13305756.png)
amine](/img/structure/B13305766.png)

